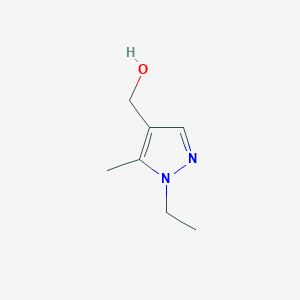
1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of a similar compound, (2E)-3-(2, 6-dichlorophenyl)-1-(4-methoxyphenyl) prop-2-en-1-one, has been elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis
The chemical reactivity of a compound can be predicted by its HOMO-LUMO energy gap. A large HOMO-LUMO gap means low reactivity in chemical reactions, indicating the high stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula and structure. For example, 4-Methoxyphenylboronic acid has a molecular weight of 151.96 g/mol .Applications De Recherche Scientifique
Chemistry and Heterocyclic Synthesis
The chemistry of pyrazole derivatives, such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid, underscores their significance as privileged scaffolds in the synthesis of diverse heterocyclic compounds. These compounds serve as building blocks for creating various classes of heterocycles, demonstrating wide applicability in organic synthesis. The unique reactivity of these derivatives enables the formation of complex molecules under mild conditions, making them valuable for synthesizing heterocyclic compounds and dyes. This highlights their potential in advancing synthetic methodologies and discovering new materials (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. Their significance as scaffold structures in medicinal chemistry is due to these versatile biological activities, which have been demonstrated across various studies. This versatility underscores the potential of pyrazole carboxylic acid derivatives in drug discovery and development, offering a promising avenue for the design of new therapeutic agents (Cetin, 2020).
Anticancer Potential
The exploration of Knoevenagel condensation products, including pyrazole derivatives, has shown significant potential in the development of anticancer agents. These compounds exhibit remarkable activity against various cancer targets, including DNA, microtubules, and kinases, highlighting their potential in cancer therapy. The versatility of the Knoevenagel reaction in generating biologically active molecules further emphasizes the importance of pyrazole derivatives in the search for new anticancer strategies (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-13(8-10-14)19-16(17(20)21)11-15(18-19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNNHCQQYPQOPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355652 | |
| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
618101-94-3 | |
| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 618101-94-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)



![3-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1347439.png)


![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

